molecular formula C8H11N B074028 2,4,5-Trimethylpyridine CAS No. 1122-39-0

2,4,5-Trimethylpyridine

Cat. No.: B074028
CAS No.: 1122-39-0
M. Wt: 121.18 g/mol
InChI Key: MNDSSKADVGDFDF-UHFFFAOYSA-N
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Description

Significance within Pyridine (B92270) and Heterocyclic Chemistry

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, represent the largest and most diverse class of organic compounds. ksu.edu.samsu.edu Many natural products, pharmaceuticals, and agrochemicals contain heterocyclic rings, highlighting their immense importance. wikipedia.orgnumberanalytics.comnih.gov Pyridine, an aromatic six-membered heterocycle with the chemical formula C₅H₅N, is a fundamental example of this class. wikipedia.orgnumberanalytics.com It is structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts distinct properties, including basicity and a dipole moment, which make pyridine and its derivatives versatile in chemical reactions. numberanalytics.com

2,4,5-Trimethylpyridine, as a derivative of pyridine, shares these fundamental characteristics. The pyridine ring is a core structure in numerous important compounds, including vitamins and pharmaceuticals. wikipedia.orgresearchgate.net The presence of three methyl groups on the pyridine ring in this compound modifies its steric and electronic properties compared to the parent pyridine molecule, influencing its reactivity and potential applications. solubilityofthings.com Its role as a key intermediate in the synthesis of certain pharmaceuticals underscores its significance within the broader field of heterocyclic chemistry. nih.govgoogle.com The study of such substituted pyridines contributes to the development of new materials and potential therapeutic agents. solubilityofthings.comontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₈H₁₁N
Molar Mass 121.18 g·mol⁻¹
Appearance Colorless to pale yellow liquid
Boiling Point 186-190 °C
CAS Number 1122-39-0

This table is populated with data from multiple sources. solubilityofthings.comresearchgate.netchemicalbook.com

Historical Development of Synthetic Approaches to Pyridine Derivatives

The synthesis of pyridine derivatives has a rich history dating back to the 19th century. numberanalytics.com In 1876, Sir William Ramsay achieved the first synthesis of pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube furnace. wikipedia.orgnih.gov However, early methods often suffered from low yields, prompting the search for more efficient routes. wikipedia.org

A major breakthrough came in 1881 with the Hantzsch pyridine synthesis, developed by Arthur Rudolf Hantzsch. wikipedia.org This method typically involves a condensation reaction between a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt. wikipedia.org Over the years, numerous other methods for constructing the pyridine ring have been developed, including:

Chichibabin Synthesis: Invented by the Russian chemist Aleksei Chichibabin in 1924, this method uses inexpensive reagents and is still employed for industrial pyridine production. wikipedia.org It involves the condensation of aldehydes and ammonia. numberanalytics.comresearchgate.net

Bohlmann-Rahtz Pyridine Synthesis: This approach synthesizes substituted pyridines from enamines and ynones through a Michael addition followed by cyclodehydration. researchgate.net

Bönnemann Cyclization: This method involves the cyclization of a nitrile with an alkyne to form a pyridine derivative. numberanalytics.comresearchgate.net

More contemporary approaches include transition metal-catalyzed reactions and biocatalytic methods, offering improved efficiency and selectivity. numberanalytics.com

Specific synthetic routes to this compound have also been developed. One method involves the cyclic condensation of 3-amino-2-methylpropenal with methylethylketone in an acidic medium. researchgate.net Another patented method describes its preparation via the reduction of 4,6-dichloro-2,3,5-trimethylpyridine using zinc in an acidic medium or through the catalytic hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine. google.com

Overview of Key Academic Research Domains

The utility of this compound is evident in several key areas of academic and industrial research, primarily leveraging its role as a chemical intermediate.

Pharmaceutical Synthesis: this compound is a crucial intermediate in the synthesis of various pharmaceuticals. ontosight.aievitachem.com Notably, it is a key precursor in the multi-step synthesis of omeprazole (B731), a widely used proton pump inhibitor. nih.gov The synthesis begins with the oxidation of 2,3,5-collidine (an alternative name for 2,3,5-trimethylpyridine (B1346980), though the specific isomer for omeprazole synthesis is 2,3,5-trimethylpyridine) to its N-oxide, followed by a series of reactions to construct the final drug molecule. nih.gov Research in this area also explores the synthesis of other biologically active molecules, such as 6-amino-2,4,5-trimethylpyridin-3-ols, which have shown potential as antiangiogenic and antitumor agents. nih.gov

Agrochemicals: Similar to its role in pharmaceuticals, pyridine derivatives are used as insecticides, herbicides, and fungicides. numberanalytics.comresearchgate.net this compound serves as an intermediate in the production of some of these agrochemical compounds. solubilityofthings.comevitachem.com

Materials Science and Catalysis: The unique structure of substituted pyridines makes them subjects of interest in materials science and catalysis. solubilityofthings.comontosight.ai For instance, the related compound 2,4,6-trimethylpyridine (B116444) is used as a sterically hindered non-nucleophilic base in organic synthesis and as a ligand in coordination chemistry. exsyncorp.com It has also been incorporated into covalent organic frameworks (COFs) for applications in confined catalytic esterification. nih.gov While direct research on this compound in these specific applications is less common, its properties suggest potential for similar roles. The study of its interactions with catalysts, such as zeolites, contributes to understanding and controlling product selectivity in various chemical conversions. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trimethylpyridine
Source PubChem
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InChI

InChI=1S/C8H11N/c1-6-4-8(3)9-5-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNDSSKADVGDFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60149944
Record name 2,4,5-Trimethylpyridine
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Molecular Weight

121.18 g/mol
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CAS No.

1122-39-0
Record name 2,4,5-Trimethylpyridine
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Record name 2,4,5-Trimethylpyridine
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Record name 2,4,5-Trimethylpyridine
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Record name 2,4,5-trimethylpyridine
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Record name 2,4,5-TRIMETHYLPYRIDINE
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Advanced Synthetic Methodologies for 2,4,5 Trimethylpyridine and Its Precursors

Condensation Reactions in Pyridine (B92270) Ring Formation

Condensation reactions are a foundational strategy for constructing the pyridine core. The Chichibabin pyridine synthesis, first reported in 1924, is a well-known method that involves the condensation of aldehydes, ketones, or their combination with ammonia (B1221849) or an ammonia source, typically at high temperatures and in the presence of a solid-phase catalyst like alumina (B75360) or silica. wikipedia.org This reaction proceeds through a series of imine formation, aldol (B89426) condensations, and Michael addition reactions to build and then aromatize the pyridine ring. wikipedia.org While a versatile method for producing various alkyl-substituted pyridines, achieving specific isomers like 2,4,5-trimethylpyridine requires careful selection of carbonyl precursors.

A more targeted approach is often required for the regioselective synthesis of a specific polysubstituted pyridine. For instance, the synthesis of the related isomer, 2,3,5-trimethylpyridine (B1346980), has been achieved through the cyclic condensation of 3-amino-2-methylpropenal with methylethylketone. researchgate.netdoaj.org This highlights a common strategy where a β-amino-α,β-unsaturated aldehyde or ketone reacts with a carbonyl compound containing an α-methylene group to form the pyridine ring.

The efficiency and yield of pyridine synthesis via condensation are highly dependent on reaction parameters. While specific optimization data for this compound is not extensively documented, studies on related isomers provide a clear framework for the variables that require tuning.

For the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone, researchers investigated the influence of temperature, reaction time, and catalyst type to maximize product yield. researchgate.net The study found that a combination of acetic acid and p-toluenesulfonic acid (pTsOH) as the catalyst at an elevated temperature was most effective. This work represents the first successful synthesis of 2,3,5-trimethylpyridine in an acidic medium. researchgate.netdoaj.org

The optimized conditions from this study are detailed below and serve as a model for the type of optimization required for similar condensation reactions.

ParameterOptimal ConditionReference
Temperature150 °C researchgate.netdoaj.org
Reaction Time24 hours researchgate.netdoaj.org
CatalystCH₃COOH/pTsOH researchgate.netdoaj.org

The structure of the final pyridine product is determined entirely by the precursors used in the condensation reaction. In the heterogeneous Chichibabin synthesis, for example, reacting methyl-ethyl acrolein, ethanol (B145695), and ammonia over a silica-alumina catalyst has been shown to produce 2,3,5-trimethylpyridine with a yield of up to 28.5%. researchgate.net Homogenous synthesis using propionaldehyde, paraformaldehyde, and concentrated ammonia under high pressure and temperature also yields this isomer, albeit at a lower yield of 14%. researchgate.net

In the targeted synthesis of 2,3,5-trimethylpyridine, the key precursors are 3-amino-2-methylpropenal and methylethylketone . researchgate.netresearchgate.net The 3-amino-2-methylpropenal itself is synthesized from precursors such as 3-ethoxy-2-methylacrolein, which in turn can be derived from methylmalondialdehyde (B96588) tetraethyl acetal. researchgate.net These intermediates underscore the multi-step nature often required to build the precise building blocks for a specific substituted pyridine.

Catalytic Approaches in this compound Production

Catalysis offers powerful tools for both the synthesis and modification of pyridine rings. These methods can include the hydrogenation of the aromatic ring to form piperidines or the reduction of functional groups on precursors to facilitate cyclization or achieve the final product.

Catalytic hydrogenation is a primary method for converting pyridines into piperidines, which are common structural units in pharmaceuticals. rsc.org While this reaction transforms the aromatic pyridine, the underlying technology is critical in pyridine chemistry. Issues can arise with unactivated pyridines, as the nitrogen atom can poison the catalyst. rsc.org

Recent research has identified rhodium oxide (Rh₂O₃) as a highly active and stable commercial catalyst for the hydrogenation of a wide variety of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org This method was successful in reducing pyridines with significant steric hindrance, such as 2,4,6-trimethylpyridine (B116444), to the corresponding piperidine. rsc.org

Another catalytic approach involves the reductive dehalogenation of chloropyridine precursors. For example, 2,3,5-trimethylpyridine can be prepared by the catalytic hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine. google.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst. google.com The selective removal of halogen atoms is a key strategy for synthesizing substituted pyridines that may be otherwise difficult to access.

Zinc, a common and inexpensive metal, serves as a versatile reductant in pyridine chemistry. One key application is in the dehalogenation of halopyridines. A patented method describes the preparation of 2,3,5-trimethylpyridine through the reduction of 4,6-dichloro-2,3,5-trimethylpyridine using zinc powder in an acidic medium. google.com This provides a non-catalytic, metal-based alternative to catalytic hydrogenation for removing halogen substituents.

Furthermore, zinc dust is a classic reagent for the deoxygenation of pyridine N-oxides. researchgate.net This is a widely used two-step strategy for electrophilic substitution of the pyridine ring. The pyridine is first oxidized to the N-oxide, which activates the C2 and C4 positions for electrophilic attack. After the substitution reaction is complete, the N-oxide is readily reduced back to the pyridine using zinc dust. researchgate.net While not a direct synthesis of the ring, this reduction is a critical step in many synthetic pathways for functionalized pyridines. In some cases, zinc-based reagents like diethylzinc (B1219324) have been used in the nickel-catalyzed selective reduction of imines, a reaction type relevant to the intermediates formed in pyridine synthesis. researchgate.net

Emerging Technologies in Synthetic Pyridine Chemistry

Modern synthetic organic chemistry continuously seeks more efficient, atom-economical, and environmentally benign methods for constructing complex molecules. In pyridine synthesis, this has led to the development of innovative one-pot procedures and novel catalytic systems.

The Bohlmann-Rahtz pyridine synthesis is a powerful method for generating substituted pyridines from the condensation of enamines with ethynylketones. organic-chemistry.orgwikipedia.org The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to yield the pyridine. wikipedia.org Recent modifications have improved this classic reaction by using acid catalysts (e.g., acetic acid, Amberlyst 15) to lower the high temperatures traditionally required for the final cyclization step, allowing for a one-pot synthesis. jk-sci.comorganic-chemistry.org This approach offers high regiocontrol and is a versatile tool for creating libraries of polysubstituted pyridines. organic-chemistry.org

Other emerging strategies include transition-metal-free multicomponent reactions that assemble the pyridine ring from simple, readily available starting materials. scielo.br For instance, the chemoselective synthesis of polysubstituted pyridines has been achieved by leveraging the distinct reactivity of fluorosulfate (B1228806) groups in palladium-catalyzed Suzuki cross-coupling reactions, allowing for the controlled, stepwise installation of substituents onto the pyridine core. scielo.br Additionally, zinc-catalyzed multicomponent reactions using alcohols as the primary feedstock and ammonium (B1175870) acetate (B1210297) as the nitrogen source are being developed for the sustainable, solvent-free synthesis of substituted pyridines in the open air. google.com These advanced methodologies represent the frontier of pyridine synthesis, aiming for greater efficiency and broader applicability.

Application of Microreaction Technology for Enhanced Reaction Control

Microreaction technology, or flow chemistry, has emerged as a powerful tool for the synthesis of fine chemicals, offering superior control over reaction parameters compared to traditional batch processing. researchgate.net The application of this technology to the synthesis of pyridine bases, including precursors to this compound, can lead to significant improvements in yield, selectivity, and safety. researchgate.netgoogle.com

In a typical microreactor setup for pyridine synthesis, reactants are continuously pumped through a heated, narrow-diameter tube or a packed-bed reactor containing a catalyst. researchgate.netgoogle.com This setup allows for precise control of temperature, pressure, and residence time, which are critical for managing the highly exothermic nature of many pyridine-forming reactions. google.com The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, mitigating the risk of thermal runaways and the formation of unwanted byproducts. researchgate.net

Research into the gas-phase synthesis of pyridine and its alkylated derivatives has demonstrated the utility of microreactors. For instance, the catalytic reaction of aldehydes and ketones with ammonia can be efficiently conducted in such systems. google.com While specific data on the microreactor synthesis of this compound is not extensively detailed in the available literature, the principles have been applied to the production of related compounds, as shown in the table below, which highlights the conditions for the synthesis of 3,5-lutidine, a dialkylated pyridine.

Table 1: Microreactor Conditions for 3,5-Lutidine Synthesis

ParameterValue
CatalystZeolite Beta
Temperature450°C
Contact Time1.5 seconds
Propionaldehyde/Formaldehyde Molar Ratio0.5
Ammonia/Organic Molar Ratio1

This data demonstrates the precise control over reaction conditions achievable in a microreactor for pyridine derivative synthesis. google.com

The use of microreactors can also facilitate catalyst screening and optimization. Different catalyst formulations, such as various types of zeolites, can be quickly evaluated to find the most efficient one for the desired pyridine substitution pattern. google.com This approach is invaluable for developing selective syntheses of specific isomers like this compound from appropriate aldehyde and ketone precursors.

Purification Methods for this compound

The purification of this compound is a critical step to ensure its suitability for subsequent applications. Common impurities in the synthesis of trimethylpyridines include other pyridine isomers, unreacted starting materials, and byproducts from side reactions. Standard and advanced purification techniques are employed to achieve high purity levels.

Distillation is a fundamental method for purifying liquid pyridine derivatives. tocopharm.com For trimethylpyridines, which have relatively high boiling points, vacuum distillation is often preferred to prevent thermal decomposition. The boiling point of this compound is reported to be between 165-168 °C. tocopharm.com The efficiency of the distillation can be enhanced by using fractionating columns to separate isomers with close boiling points. In some cases, technical grade collidine is purified by distillation from calcium hydride (CaH2) to remove water. orgsyn.org

Crystallization is another effective purification technique, particularly for removing isomeric impurities. This method relies on the differential solubility of the desired compound and its impurities in a suitable solvent. For instance, a patented method for purifying 2,4,6-trimethylpyridine involves its conversion to a sulfate (B86663) salt, which is then crystallized from an ethanol solution. google.com The purified salt is subsequently neutralized to regenerate the high-purity pyridine base. google.com This process involves the following key steps:

Sulphating: The crude trimethylpyridine is reacted with sulfuric acid in an industrial alcohol solvent to form the corresponding sulfate salt.

Crystallization & Recrystallization: The sulfate salt is crystallized and then recrystallized from the solvent to remove soluble impurities.

Alkaline Hydrolysis: The purified salt is treated with a base, such as sodium hydroxide (B78521), to liberate the free trimethylpyridine.

Rectifying: The final product is obtained through rectification (a form of fractional distillation) to achieve high purity. google.com

The purity of the final product can be assessed using gas chromatography (GC), with purities of ≥99% being achievable. sigmaaldrich.com The table below details the typical impurity profile for a high-purity grade of 2,4,6-trimethylpyridine, which serves as a benchmark for what can be achieved for related isomers like this compound through rigorous purification.

Table 2: Cation Traces in Purified 2,4,6-Trimethylpyridine (puriss. p.a., ≥99% GC)

CationMaximum Concentration (mg/kg)
Aluminum (Al)≤0.5
Calcium (Ca)≤0.5
Potassium (K)≤0.5
Sodium (Na)≤0.5
Barium (Ba)≤0.1
Bismuth (Bi)≤0.1
Iron (Fe)≤0.1
Lithium (Li)≤0.1
Magnesium (Mg)≤0.1
Molybdenum (Mo)≤0.1
Lead (Pb)≤0.1
Strontium (Sr)≤0.1
Zinc (Zn)≤0.1
Cadmium (Cd)≤0.05
Cobalt (Co)≤0.02
Chromium (Cr)≤0.02
Copper (Cu)≤0.02
Manganese (Mn)≤0.02
Nickel (Ni)≤0.02

Data sourced from a commercial supplier of high-purity 2,4,6-trimethylpyridine. sigmaaldrich.com

Elucidating Reaction Mechanisms and Derivatization Strategies of 2,4,5 Trimethylpyridine

Mechanisms of Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Ring

The reactivity of the 2,4,5-trimethylpyridine ring is significantly influenced by the electronic effects of the three methyl groups and the nitrogen heteroatom. The methyl groups, being electron-donating, increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. This enhanced nucleophilicity is particularly directed to specific positions on the ring. evitachem.com Conversely, the electronegative nitrogen atom deactivates the ring towards electrophilic substitution compared to benzene (B151609) and directs incoming electrophiles to the 3- and 5-positions.

Electrophilic Aromatic Substitution: Due to the electron-donating nature of the methyl groups, this compound is more reactive towards electrophiles than pyridine itself. evitachem.com The substitution pattern is governed by the combined directing effects of the methyl groups and the ring nitrogen. The 2, 4, and 5-methyl groups activate the ring, but the nitrogen atom's electron-withdrawing inductive effect deactivates the adjacent α (2 and 6) and γ (4) positions. This interplay generally directs electrophilic attack to the C-3 and C-6 positions. For instance, nitration of 2,3,5-trimethylpyridine (B1346980) yields the 4-nitro derivative. ontosight.ai

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, a characteristic that is somewhat mitigated by the electron-donating methyl groups in this compound. Nucleophilic substitution is generally less favorable than in pyridine but can occur, particularly at positions activated by a leaving group and further influenced by the N-oxide functionality. The nitrogen atom in the pyridine ring can itself act as a nucleophile in various substitution reactions. evitachem.com The Chichibabin reaction, a notable example of nucleophilic substitution on the pyridine ring, typically involves the amination at the 2-position. vdoc.pubmsu.edu

Functionalization of Methyl Groups at the Pyridine Core

The methyl groups attached to the pyridine ring of this compound are reactive and can be functionalized, providing a pathway to a variety of derivatives. semanticscholar.org This reactivity is analogous to that of benzylic positions and is enhanced by the electron-withdrawing nature of the pyridine ring. bohrium.com

Oxidation: Oxidation of the methyl groups is a common transformation. Depending on the oxidizing agent and reaction conditions, the methyl groups can be converted to hydroxymethyl, formyl, or carboxyl groups. For example, oxidation of 2,4,6-trimethylpyridine (B116444) (collidine) with potassium permanganate (B83412) yields collidinic acid. wikipedia.org Similarly, argentous sulfate (B86663) and argentous oxide have been used to oxidize methylpyridines, leading to the formation of carboxylic acids which may subsequently decarboxylate. bme.hu Milder and more selective oxidation methods can be employed to obtain aldehydes or alcohols. For instance, calcium hypochlorite (B82951) in aqueous acetonitrile (B52724) has been used for the oxidation of secondary methyl ethers to ketones, a reaction that could be adapted for the functionalization of methylpyridines. acs.orgacs.org

Halogenation: The methyl groups can undergo radical halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This provides halomethylpyridine intermediates that are valuable for further synthetic transformations.

Condensation Reactions: The methyl groups at the 2- and 4-positions are particularly activated due to their ortho and para relationship to the ring nitrogen, allowing them to participate in condensation reactions with aldehydes and ketones. msu.edu This reactivity stems from the ability of the pyridine ring to stabilize the negative charge of the intermediate carbanion.

Synthesis and Transformations of N-Oxide Derivatives of Trimethylpyridines

The N-oxidation of this compound significantly alters its reactivity and provides a versatile intermediate for further functionalization. The N-oxide group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack and also modifies the reactivity of the methyl substituents.

Synthesis of this compound N-Oxide: this compound can be oxidized to its corresponding N-oxide using various oxidizing agents. Common reagents include hydrogen peroxide in acetic acid or peroxybenzoic acid. nih.govontosight.aiwikipedia.org For example, 4-methoxy-2,3,5-trimethylpyridine (B21643) is oxidized to its N-oxide with hydrogen peroxide in glacial acetic acid. nih.govgoogle.com The N-oxidation process can sometimes be complicated by the decomposition of the oxidizing agent, especially with higher-order alkylpyridines. researchgate.net

Transformations of this compound N-Oxide: The N-oxide functionality dramatically influences the regioselectivity of subsequent reactions.

Electrophilic Substitution: The N-oxide group is strongly activating and directs electrophiles to the 4-position (para) and to a lesser extent the 2-positions (ortho). wikipedia.org For instance, nitration of 2,3,5-trimethylpyridine-N-oxide occurs at the 4-position. prepchem.com Hydrogen exchange reactions on trimethylpyridine N-oxides have been shown to proceed on the conjugate acids at the 3-position. rsc.org

Nucleophilic Substitution: The N-oxide group also activates the 2- and 4-positions for nucleophilic attack. Treatment of pyridine N-oxides with reagents like phosphorus oxychloride can introduce a chloro substituent at the 2- or 4-position. wikipedia.org

Rearrangement Reactions: this compound N-oxide can undergo rearrangement reactions. For example, treatment with acetic anhydride (B1165640) can lead to the formation of acetoxy-methyl derivatives. google.com

Deoxygenation: The N-oxide can be deoxygenated back to the parent pyridine using reducing agents such as PCl₃. google.com

Advanced Carbon-Carbon and Carbon-Nitrogen Coupling Reactions for Aryl/Amino Functionalization

Modern cross-coupling reactions have become indispensable tools for the synthesis of complex pyridine derivatives, allowing for the introduction of aryl and amino groups with high efficiency and selectivity.

Palladium-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig Amination for Aminopyridinols)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology has been successfully applied to the synthesis of aminopyridinols derived from trimethylpyridine. A key strategy involves the use of a halogenated trimethylpyridine intermediate.

For instance, a synthetic route to a range of 6-amino-2,4,5-trimethylpyridin-3-ols has been developed. nih.gov This approach utilizes the key intermediate 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine. The amino group is introduced at the C-6 position via a Buchwald-Hartwig amination reaction using a palladium(0) catalyst. nih.govresearchgate.netkstudy.com This method allows for the introduction of a wide variety of amino substituents, expanding the accessible chemical space for these compounds. nih.govresearchgate.net

Suzuki-Miyaura Cross-Coupling Reactions for Diaryl Pyridines

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. This reaction has been employed to synthesize diaryl pyridines from halogenated trimethylpyridine precursors.

A convenient route for the preparation of both symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines has been described. beilstein-journals.orgbeilstein-journals.orgnih.gov The starting material, 3,5-dibromo-2,4,6-trimethylpyridine (B189553), is subjected to a Suzuki-Miyaura coupling with various arylboronic acids. beilstein-journals.orgnih.gov By carefully optimizing the reaction conditions, including the palladium catalyst, ligand, base, and solvent, high yields of the diarylated products can be achieved. beilstein-journals.org This method is also adaptable for the sequential introduction of two different aryl groups, leading to unsymmetrically substituted diarylpyridines. beilstein-journals.orgresearchgate.netnih.gov The efficiency of the Suzuki-Miyaura reaction can be influenced by the nature of the halogen on the pyridine ring, with bromo and chloro derivatives sometimes being superior to iodo derivatives due to a reduced tendency for dehalogenation. nih.gov

Preparation of Halogenated Trimethylpyridine Intermediates

Halogenated trimethylpyridines are crucial intermediates for a variety of synthetic transformations, including the cross-coupling reactions discussed above. The introduction of a halogen atom provides a reactive handle for subsequent C-C and C-N bond-forming reactions.

Direct Halogenation: Direct electrophilic halogenation of trimethylpyridines can be challenging due to the electron-rich nature of the ring, which can lead to multiple halogenations and side reactions. However, under controlled conditions, regioselective halogenation can be achieved. For example, 3,5-dibromo-2,4,6-trimethylpyridine can be prepared by the bromination of 2,4,6-trimethylpyridine in oleum. beilstein-journals.orgnih.gov

Halogenation via Diazotization: An alternative route to halogenated pyridines involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction with a halide source.

From Hydroxypyridines: Hydroxypyridines (pyridinols) can be converted to halopyridines. For example, 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone can be treated with phosphoryl chloride to afford 2,4-dichloro-3,5,6-trimethylpyridine. nih.gov Selective hydrogenolysis of this dichloro derivative can then yield 4-chloro-2,3,5-trimethylpyridine (B35177). nih.gov

Ring-Opening/Ring-Closing Strategy: A novel strategy for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.org This method allows for the regioselective introduction of a halogen at the 3-position, which can be difficult to achieve through direct electrophilic substitution.

Specialized Halogenating Agents: Reagents such as bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (B91526) and the corresponding iodine(I) salt have been developed for specific electrophilic halogenations. orgsyn.orgresearchgate.net These reagents can be more selective and effective for certain substrates compared to elemental halogens.

Interactive Data Table: Halogenated Trimethylpyridine Intermediates and Their Applications

Compound NameStructurePreparation MethodApplication
3,5-Dibromo-2,4,6-trimethylpyridineA 2,4,6-trimethylpyridine ring with bromine atoms at the 3 and 5 positions.Bromination of 2,4,6-trimethylpyridine in oleum. beilstein-journals.orgnih.govStarting material for Suzuki-Miyaura cross-coupling to form diaryl pyridines. beilstein-journals.orgnih.gov
3-Benzyloxy-6-bromo-2,4,5-trimethylpyridineA this compound ring with a benzyloxy group at the 3-position and a bromine atom at the 6-position.Multi-step synthesis from pyridoxine (B80251). nih.govKey intermediate for Buchwald-Hartwig amination to synthesize aminopyridinols. nih.govresearchgate.net
4-Chloro-2,3,5-trimethylpyridineA 2,3,5-trimethylpyridine ring with a chlorine atom at the 4-position.Selective hydrogenolysis of 2,4-dichloro-3,5,6-trimethylpyridine. nih.govPrecursor for the synthesis of 4-methoxy-2,3,5-trimethylpyridine. nih.gov
2,4-Dichloro-3,5,6-trimethylpyridineA trimethylpyridine ring with chlorine atoms at the 2 and 4 positions.Reaction of 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone with phosphoryl chloride. nih.govIntermediate for the synthesis of mono-chlorinated trimethylpyridines. nih.gov

Synthesis of Aminopyridinol Derivatives (e.g., 6-amino-2,4,5-trimethylpyridin-3-ols)

A notable synthetic route for preparing a variety of 6-amino-2,4,5-trimethylpyridin-3-ols has been developed, commencing from pyridoxine hydrochloride. kstudy.comnih.gov This multi-step process is distinguished by the introduction of diverse amino groups at the C(6)-position of a key intermediate, 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine. nih.govresearchgate.net The crucial step in this synthesis is a Buchwald-Hartwig amination reaction, which utilizes a palladium(0) transition metal catalyst to facilitate the coupling of various amines to the pyridine core. nih.govresearchgate.net This methodology allows for an expanded scope of amino substituents at the C(6) position. nih.govresearchgate.net

The general synthetic pathway can be summarized as follows:

Preparation of the Key Intermediate: The synthesis begins with pyridoxine, which is converted to 2,4,5-trimethylpyridin-3-ol. nih.gov This intermediate is then subjected to bromination to yield the corresponding bromo-substituted pyridine. nih.gov

Buchwald-Hartwig Amination: The bromo-substituted intermediate undergoes a palladium-catalyzed cross-coupling reaction with a wide range of primary and secondary amines. This step is critical for introducing the desired amino functionality.

Deprotection: The final step typically involves the removal of any protecting groups, such as the benzyl (B1604629) group on the hydroxyl function, to yield the target 6-amino-2,4,5-trimethylpyridin-3-ol derivatives.

This synthetic strategy has proven effective for generating a library of aminopyridinol compounds with varying substituents on the amino group. nih.gov

Formation of Alkoxy-Substituted Trimethylpyridines

The synthesis of alkoxy-substituted trimethylpyridines can be achieved through several routes, often starting from a halogenated trimethylpyridine precursor. google.comepo.org One common method involves the reaction of a chloro-substituted trimethylpyridine with an alkali metal alkoxide. google.comepo.org

For instance, 4-alkoxy-2,3,5-trimethylpyridines can be prepared by reacting 4-chloro-2,3,5-trimethylpyridine with an alkali metal alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide. google.comepo.org This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve practical reaction rates. google.com The methoxide can also be generated in situ from methanol (B129727) and solid potassium hydroxide (B78521) in DMSO. google.com

An alternative approach involves the synthesis of 6-alkoxy-2,4,5-trimethylpyridin-3-ol analogues. tandfonline.com This synthesis can start from pyridoxine hydrochloride, which is converted through a series of steps to an intermediate that can then be alkylated at the C(6) position with an appropriate alcohol in the presence of a coupling agent. tandfonline.com For example, 5-(benzyloxy)-3,4,6-trimethylpyridin-2-ol can be reacted with an alkyl bromide in the presence of silver carbonate to introduce an alkoxy group. tandfonline.com Subsequent debenzylation via hydrogenation with a palladium on carbon catalyst yields the final 6-alkoxy-2,4,5-trimethylpyridin-3-ol. tandfonline.com

Starting MaterialReagents and ConditionsProduct
3-benzyloxy-6-bromo-2,4,5-trimethylpyridineVarious amines, Pd(0) catalyst (Buchwald-Hartwig amination)6-amino-2,4,5-trimethylpyridin-3-ol derivatives
4-chloro-2,3,5-trimethylpyridineAlkali metal alkoxide (e.g., NaOCH₃), polar aprotic solvent (e.g., DMF, DMSO)4-alkoxy-2,3,5-trimethylpyridine
5-(benzyloxy)-3,4,6-trimethylpyridin-2-olAlkyl bromide, Ag₂CO₃, followed by H₂, Pd/C6-alkoxy-2,4,5-trimethylpyridin-3-ol

Based on a thorough review of the available scientific literature, there is a significant lack of specific research data for the chemical compound This compound corresponding to the detailed outline provided. The majority of published studies on trimethylpyridine isomers focus extensively on the more common and sterically hindered 2,4,6-trimethylpyridine (also known as collidine).

Therefore, to ensure strict scientific accuracy and adhere to the explicit instruction of focusing solely on this compound, it is not possible to generate a detailed article covering the requested topics. The specific research findings on its coordination with divalent metals like Cobalt(II), its complexation with Gold(III), Palladium(II), and Platinum(II), its specific intermolecular interactions with protic solvents, detailed protonation studies, and its applications in molecular recognition and supramolecular assembly are not sufficiently available in the reviewed literature.

Providing information on the 2,4,6-trimethylpyridine isomer would contradict the core requirement of this request.

Coordination Chemistry and Self Assembly of 2,4,5 Trimethylpyridine Complexes

Molecular Recognition and Supramolecular Assembly Applications

Molecular Complex Formation with Organic Acceptors (e.g., Fullerenes)

A thorough review of scientific literature reveals a notable absence of specific research focused on the molecular complex formation between 2,4,5-trimethylpyridine and organic acceptors like fullerenes. Searches for direct interactions, co-crystal structures, or spectroscopic studies involving this compound and buckminsterfullerene (B74262) (C60) or other fullerene derivatives did not yield any dedicated studies or experimental data.

However, research into the broader family of methylated pyridines provides valuable context and suggests potential avenues for future investigation into the properties of this compound. Studies on the closely related isomer, 2,4,6-trimethylpyridine (B116444) (also known as 2,4,6-collidine), have demonstrated notable interactions with fullerenes.

For instance, 2,4,6-trimethylpyridine has been identified as a structure-directing agent in the formation of colloidal C60-fullerene microcrystals. rsc.orgrsc.org In these systems, the polar 2,4,6-trimethylpyridine additive acts as a blocking agent by adsorbing to the solid-liquid interface, which in turn slows the kinetic rates of growth on specific crystallographic planes. rsc.org This interaction influences the morphology, monodispersity, and crystal structure of the resulting fullerene assemblies. rsc.org

Furthermore, laser flash photolysis experiments have been used to study the interaction of triplet excited C60 with p-tert-butyl-calix[n]arenes and their complexes with 2,4,6-trimethylpyridine. rsc.orgresearchgate.net These studies found that the presence of 2,4,6-trimethylpyridine significantly enhances the rate of quenching of the excited fullerene, indicating a direct interaction and the formation of a complex. rsc.orgresearchgate.net

While these findings for the 2,4,6-isomer are significant, it is crucial to emphasize that the electronic and steric properties of pyridine (B92270) derivatives are highly sensitive to the substitution pattern of the methyl groups on the pyridine ring. Therefore, direct extrapolation of the behavior of 2,4,6-trimethylpyridine to this compound is not scientifically rigorous without experimental validation. The unique arrangement of the methyl groups in this compound would likely lead to different steric hindrance and electronic distribution, which would, in turn, affect its ability to form non-covalent complexes with electron-accepting molecules like fullerenes.

The absence of data for this compound in this specific area of coordination chemistry highlights a gap in the current scientific understanding and presents an opportunity for new research.

Research Findings on Trimethylpyridine-Fullerene Interactions

The following table summarizes the type of data available for the interaction of the related isomer, 2,4,6-trimethylpyridine, with fullerenes, and highlights the lack of corresponding data for this compound.

Interacting MoleculesMethod of StudyKey FindingsData for this compound
2,4,6-Trimethylpyridine and C60 FullereneSolvent-Antisolvent CrystallizationActs as a structure-directing agent, influencing crystal morphology and packing efficiency. rsc.orgNot Available in Literature
2,4,6-Trimethylpyridine, p-tert-butyl-calix[n]arenes, and Triplet C60Laser Flash PhotolysisEnhances the quenching rate of triplet C60 through complex formation. rsc.orgresearchgate.netNot Available in Literature

Catalytic Applications and Roles in Organic Synthesis

2,4,5-Trimethylpyridine as an Organic Base in Synthetic Catalysis

As a substituted pyridine (B92270), this compound functions as a non-nucleophilic organic base. The presence of three methyl groups on the pyridine ring enhances its basicity compared to pyridine itself and provides a degree of steric hindrance around the nitrogen atom. This combination of properties allows it to effectively scavenge protons generated in a reaction without competing as a nucleophile, which is a desirable trait in many catalytic processes.

In peptide synthesis, the formation of a peptide bond between two amino acids or peptide segments is a critical step that often requires a base to facilitate the reaction. masterorganicchemistry.com Sterically hindered organic bases are particularly valuable in this context to prevent side reactions and racemization.

Research has shown that highly hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine) are efficient in promoting peptide segment coupling, especially when used with azabenzotriazole-based coupling reagents. acs.org The steric shielding around the nitrogen atom in these bases minimizes undesirable interactions. While the focus of many studies has been on the 2,4,6-isomer, the principles extend to other substituted pyridines. The use of a hindered base is crucial for maintaining the stereochemical integrity of the amino acid residues during the coupling process. Although specific studies extensively detailing this compound's role are less common, its structural similarity and basicity suggest it could serve a similar function in minimizing racemization and facilitating the formation of the amide linkage.

Coupling Reagent Type Role of Hindered Base Key Research Finding
Azabenzotriazole-based onium reagentsTo neutralize acids formed during activation and couplingEfficient coupling is often achieved with the addition of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org
Solid-Phase Peptide Synthesis (SPPS)To activate coupling reagents and neutralize protonated speciesStronger, more hindered bases can be more effective for rapid activation in stepwise synthesis. acs.org

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. This reaction is fundamental in organic synthesis and requires a base to abstract a proton. The choice of base is critical; it should be strong enough to effect the elimination but not so nucleophilic that it leads to substitution side reactions.

Substituted pyridines, including trimethylpyridines, are often employed for this purpose. wikipedia.org Their non-nucleophilic nature, a result of the steric hindrance provided by the methyl groups surrounding the basic nitrogen atom, makes them ideal candidates for promoting dehydrohalogenation over substitution. While 2,4,6-trimethylpyridine is frequently cited as a reagent for these reactions, this compound also functions as an effective base to trap the hydrogen halides that are formed. wikipedia.orgsigmaaldrich.com

Role of this compound as a Ligand in Metal-Mediated Catalysis

In metal-mediated catalysis, ligands play a crucial role in tuning the electronic and steric properties of a metal center, thereby influencing its reactivity, selectivity, and stability. researchgate.net Pyridine-based compounds are a major class of ligands in coordination chemistry and homogeneous catalysis due to the nitrogen atom's lone pair of electrons available for coordination with transition metals. researchgate.netnih.gov

The pyridine moiety can act as a σ-donor and a π-acceptor, a "non-innocent" ligand capable of stabilizing metal centers in various oxidation states. nih.gov This ability is fundamental to many catalytic cycles, including cross-coupling reactions for C-C bond formation, hydrogenations, and oxidations. nih.govnih.gov While complex multidentate pyridine-based ligands like bipyridine and terpyridine are more commonly studied, simpler substituted pyridines can also serve as effective ligands. researchgate.netnih.govnih.gov

This compound can coordinate to a metal center, and the electronic and steric environment it creates can influence the outcome of a catalytic reaction. The methyl groups can impact the stability of the resulting metal complex and the accessibility of the metal's active site to substrates. Although specific, large-scale industrial applications featuring this compound as a ligand are not as widely documented as for other pyridine derivatives, its role follows the general principles of ligand-metal interaction that underpin homogeneous catalysis. escholarship.org

Catalyst Component Function Examples of Catalytic Processes
Transition Metal (e.g., Pd, Ru, Fe, Co)The active center where substrate binding and transformation occur. nih.govescholarship.orgCross-coupling, hydrogenation, oxidation, CO2 reduction. nih.govnih.govescholarship.org
Pyridine-based LigandModulates the metal's electronic properties, steric environment, and stability. researchgate.netnih.govInfluences reaction rate, selectivity, and catalyst lifetime. researchgate.netescholarship.org

Heterogeneous Catalytic Systems Involving Trimethylpyridine Moieties (e.g., Zeolite Catalysts)

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. wikipedia.orgyoutube.com Zeolites, which are microporous aluminosilicate (B74896) minerals, are prominent solid catalysts due to their well-defined pore structures, high surface areas, and acidic properties. epa.govresearchgate.net

The involvement of trimethylpyridines with zeolite catalysts is primarily seen in two distinct contexts:

Synthesis of Pyridines: Zeolites, particularly modified ZSM-5, are used as shape-selective catalysts for the gas-phase synthesis of pyridine and its derivatives (including trimethylpyridines) from simple precursors like acetaldehyde, formaldehyde, and ammonia (B1221849). epa.gov The defined channel structure of the zeolite favors the formation of specific isomers. epa.govresearchgate.net

Characterization of Catalyst Acidity: The acidity of zeolites is crucial to their catalytic activity. Bulky pyridine derivatives, such as 2,4,6-trimethylpyridine, are used as probe molecules in techniques like Fourier-transform infrared spectroscopy (FTIR) to study the acid sites on the external surface of zeolite crystals. dtu.dk Because of its size, the molecule cannot enter the micropores of the zeolite, so it selectively interacts with acid sites on the outer surface or within any larger mesopores. dtu.dk

While there is extensive research on using zeolites to produce trimethylpyridines or using trimethylpyridines to characterize zeolites, the development of heterogeneous catalysts where a this compound moiety is intentionally incorporated into the catalyst framework itself (e.g., as a functionalized part of an organosilica or polymer support) is a more specialized area of research. rsc.org Such systems would aim to combine the benefits of a specific molecular catalytic site with the robustness and recyclability of a solid support. rsc.org

Computational and Theoretical Investigations of 2,4,5 Trimethylpyridine Reactivity and Properties

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies have been instrumental in elucidating the electronic landscape of 2,4,5-trimethylpyridine. Through various theoretical models, researchers have been able to predict and understand its behavior at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely used to investigate the properties of pyridine (B92270) derivatives, including trimethylpyridines. scispace.comnih.goveurjchem.comeurjchem.com DFT methods, such as B3LYP, are employed to calculate molecular structures, reaction parameters, and electronic properties. nih.goveurjchem.comeurjchem.com For instance, the B3PW91−D3BJ/def2−TZVP method has been shown to be effective for accurately calculating the molecular structure, proton affinity, and gas-phase basicity of 2,4,6-trimethylpyridine (B116444). scispace.com These calculations are crucial for understanding the reactivity and stability of the molecule. researchgate.net Furthermore, DFT has been used to study the formation of complexes, such as those between 2,4,6-trimethylpyridine and water, methanol (B129727), or 1,2-ethanediol (B42446), by calculating the association energies of the resulting O–H···N bonds. researchgate.netresearchgate.net

Ab Initio Molecular Orbital Theory (e.g., MP2, MNDO)

Ab initio molecular orbital theory provides a foundational approach to understanding the electronic structure of molecules from first principles, without reliance on empirical parameters. scribd.com Methods like Møller-Plesset perturbation theory (MP2) have been utilized to calculate the association energy of complexes formed by 2,4,6-trimethylpyridine with molecules like methanol and 1,2-ethanediol. researchgate.netresearchgate.net These calculations complement experimental findings and provide a deeper understanding of intermolecular interactions. While specific MNDO studies on this compound are not detailed in the provided results, semi-empirical methods like PM3, which is a successor to MNDO, have been deemed reliable for the conformational analysis of hydrogen-bonded molecules and have been used to study related pyridine derivatives. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net For pyridine derivatives, the HOMO-LUMO gap has been correlated with properties like corrosion inhibition efficiency. ampp.org The energies of these orbitals dictate the molecule's ability to donate or accept electrons, which is fundamental to chemical reactions. ossila.comresearchgate.net

Modeling Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions and understanding the associated energy changes.

Computational Pathways for Proton Transfer in Pyridine Complexes

Computational studies have been employed to investigate the mechanisms of proton transfer in complexes involving pyridine derivatives. For example, the reaction pathway of proton transfer in a complex between 1,1-dinitroethane (B1361779) and 2,4,6-trimethylpyridine was studied using the B3LYP/6-31++G(d,p) level of theory. acs.org Such studies can elucidate the transition states and intermediates involved in these fundamental reactions. Ab initio molecular dynamics simulations have also been used to study proton transfer in complexes of carboxylic acids with pyridines in solution, revealing the role of solvent fluctuations in driving the process. scispace.com

Energetic Parameters of Complex Formation and Association

The formation of complexes involving this compound is governed by specific energetic parameters. Computational methods like DFT and MP2 have been used to calculate the association energies of complexes formed between 2,4,6-trimethylpyridine and various molecules. researchgate.netresearchgate.net For example, 2,4,6-trimethylpyridine forms 1:1 complexes with methanol and 1,2-ethanediol through O–H···N bonds, and the energies of these interactions have been quantified. researchgate.netresearchgate.net Isothermal calorimetric titrations have also been used to study the thermodynamics of halogen bonding in solution for complexes involving 2,4,6-trimethylpyridine. acs.org These studies provide crucial data on the stability and nature of the intermolecular forces at play.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational NMR Chemical Shifts and Coupling Constants

There is a lack of published studies detailing the ab initio or Density Functional Theory (DFT) calculations of NMR chemical shifts and coupling constants specifically for this compound. While experimental NMR data exists for various trimethylpyridine isomers, including the 2,4,5-isomer, specific computational predictions that correlate with this experimental data are not present in the surveyed literature. For context, computational studies on related molecules like 2,4,6-trimethylpyridine have been performed to understand proton transfer and hydrogen bonding by calculating NMR parameters along a reaction coordinate, often using methods like B3LYP/6-31++G(d,p). acs.org Such detailed computational analyses for this compound are not currently available.

Molecular Electrostatic Potential Mapping

A specific Molecular Electrostatic Potential (MEP) map for this compound, derived from computational methods, is not available in the reviewed literature. MEP maps are valuable for visualizing charge distribution and predicting sites of electrophilic and nucleophilic attack. mdpi.com While studies on other pyridine derivatives, such as 2,4,6-trimethylpyridinium picrate, have utilized DFT methods (e.g., B3LYP/6-311G(d,p)) to generate and analyze MEP maps, a similar analysis for this compound has not been published. researchgate.net

Theoretical Studies of Hydrophobic and Hydrophilic Interactions

Specific theoretical studies modeling the hydrophobic and hydrophilic interactions of this compound with solvents like water are not found in the available research. Such studies are crucial for understanding the compound's behavior in aqueous solutions. For the related isomer, 2,4,6-trimethylpyridine, compressibility data has confirmed its mixed hydrophobic-hydrophilic nature, where hydrophobic hydration is significant at low concentrations and hydrophilic hydrogen bonding dominates at higher concentrations. fu-berlin.de However, a corresponding theoretical investigation into the solvation and interaction energies for this compound has not been documented.

Environmental Biotransformation and Degradation Pathways of 2,4,5 Trimethylpyridine

Microbial Degradation Mechanisms

The microbial breakdown of pyridine (B92270) derivatives is a key process in their environmental removal. However, research has shown that the number and position of alkyl substituents on the pyridine ring significantly influence the rate and feasibility of biodegradation. nih.gov

Bacterial Catabolic Pathways (e.g., Pyridine Ring Cleavage)

Alternatively, some bacterial pathways for pyridine degradation proceed without initial hydroxylation, involving a direct oxidative cleavage of the pyridine ring. asm.org Research on Arthrobacter sp. strain 68b has detailed a pathway for pyridine degradation that starts with an attack on the C-2–C-3 bond by a two-component flavin-dependent monooxygenase, leading to the formation of succinic acid. asm.org While this has not been demonstrated for 2,4,5-trimethylpyridine, it represents another plausible catabolic strategy that microorganisms might employ.

It is important to note that the increased substitution on the pyridine ring, as seen in trimethylpyridines, can render the compound more resistant to microbial attack. semanticscholar.org For example, a microbial culture capable of degrading 3- and 4-picoline (monomethylpyridines) was found to be unable to degrade trimethylpyridines, highlighting their recalcitrant nature. semanticscholar.org

Enzymatic Systems Involved in Biotransformation of Pyridine Derivatives

The enzymatic machinery responsible for the biotransformation of pyridine derivatives is diverse. Monooxygenases and dioxygenases are key enzymes that catalyze the initial attack on the pyridine ring. researchgate.netias.ac.in

In the case of the hydroxylation pathway observed for other alkylpyridines, cytochrome P450 monooxygenases or other hydroxylating enzymes are likely involved. researchgate.net The study on Rhodococcus jostii TMP1 and its ability to hydroxylate 2,4,6-trimethylpyridine (B116444) points to the action of such enzymes. lmaleidykla.ltvu.lt

For pathways involving direct ring cleavage without prior hydroxylation, flavin-dependent monooxygenases have been identified as the key enzymatic players, as seen in the degradation of pyridine by Arthrobacter sp. 68b. asm.org

Table 1: Potential Enzymatic Systems in Alkylpyridine Degradation

Enzyme ClassPotential Role in this compound DegradationReference Organism (for related compounds)
MonooxygenasesInitial hydroxylation of the pyridine ringRhodococcus jostii TMP1
DioxygenasesOxidative cleavage of the pyridine ringNot specified for trimethylpyridines
Flavin-dependent monooxygenasesDirect oxidative cleavage of the pyridine ringArthrobacter sp. strain 68b

Identification and Analysis of Biodegradation Intermediates

There is no specific information in the reviewed literature identifying the biodegradation intermediates of this compound. Based on the degradation of the related compound, 2,4,6-trimethylpyridine, a potential initial intermediate could be a hydroxylated form, such as 2,4,5-trimethylpyridin-x-ol. lmaleidykla.ltvu.lt If a direct ring cleavage pathway were to occur, the resulting intermediates would likely be aliphatic compounds, ultimately leading to central metabolites like succinic acid. asm.org Further research is required to isolate and identify the specific metabolites of this compound degradation.

Factors Influencing Biodegradation Kinetics and Efficiency in Environmental Matrices

The kinetics and efficiency of the biodegradation of pyridine derivatives are influenced by several factors. The molecular structure, particularly the position and number of alkyl groups, is a primary determinant. nih.gov Isomers with an alkyl group at the 3-position have been noted to be more resistant to microbial degradation. nih.gov Given that this compound has a methyl group at the 5-position (meta to the nitrogen), this could contribute to its recalcitrance.

Other general factors that affect microbial activity and thus biodegradation in soil and aquatic environments include:

pH: Most denitrifying bacteria that degrade pyridines prefer neutral to slightly alkaline conditions. cdnsciencepub.com

Temperature: Mesophilic temperatures (20-40°C) are generally optimal for the microbial degradation of pyridines. cdnsciencepub.com

Nutrient Availability: The presence of other carbon and nitrogen sources can influence the degradation of the target compound.

Oxygen Availability: Aerobic conditions are generally required for the initial hydroxylation and cleavage of the pyridine ring. semanticscholar.org

Sorption: The bioavailability of the compound can be limited by its sorption to soil and sediment particles. nih.gov

Environmental Fate in Soil and Aquatic Systems

Specific studies on the environmental fate of this compound in soil and aquatic systems are lacking. For the broader category of alkylpyridines, it is known that they can be persistent in the environment. researchgate.net The water solubility of pyridine and its derivatives suggests they can be mobile in soil and potentially contaminate groundwater. researchgate.net However, their fate is also governed by sorption to soil organic matter and clay particles, which can reduce their mobility and bioavailability for microbial degradation. nih.govnih.gov

Atmospheric Degradation Pathways (e.g., Reaction with Hydroxyl Radicals)

Information on the atmospheric degradation of this compound is not available. For the related isomer, 2,4,6-trimethylpyridine, the primary atmospheric degradation pathway is expected to be its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov The estimated atmospheric half-life for this reaction for the 2,4,6-isomer is approximately 2.3 days. nih.gov It is plausible that this compound would also be degraded in the atmosphere via reaction with OH radicals, although the specific reaction rate and half-life would need to be determined experimentally or through modeling.

Advanced Research in Bioactive Compound Development and Material Science Utilizing 2,4,5 Trimethylpyridine Derivatives

Role as a Synthetic Synthon for Agrochemicals and Specialty Chemicals

2,4,5-Trimethylpyridine is a key building block in the synthesis of a variety of chemicals. It is utilized as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. The reactivity of the pyridine (B92270) ring and its methyl groups allows for a range of chemical modifications, making it a versatile synthon in organic synthesis.

The structural framework of this compound is incorporated into more complex molecules designed for specific industrial applications. For instance, derivatives of trimethylpyridines are used in the formulation of corrosion inhibitors and as components in the synthesis of specialty polymers and resins. The nitrogen atom in the pyridine ring and the hydrophobic methyl groups contribute to the diverse functionalities of the resulting products.

Development of Novel Pharmaceutical Precursors and Intermediates

The this compound core is a prominent feature in the design and synthesis of novel pharmaceutical agents. Researchers have successfully developed various derivatives with a range of biological activities, demonstrating the potential of this scaffold in medicinal chemistry.

Synthesis of Aminopyridinol-Based Scaffolds for Biological Evaluation

A significant area of research has been the synthesis of aminopyridinol-based scaffolds derived from this compound for biological evaluation. One notable class of compounds is the 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols. Current time information in Bangalore, IN. These compounds have been synthesized and investigated for their potential therapeutic applications. The synthesis often involves the introduction of an aminoalkyl group at the C(6) position of the 2,4,5-trimethylpyridin-3-ol core, leading to a library of derivatives with varying chain lengths and substitutions on the amino group. Current time information in Bangalore, IN. These scaffolds have shown promise in a variety of biological assays, underscoring the importance of the aminopyridinol moiety in conferring biological activity.

Exploration of Derivatives with Antiangiogenic Activity

Derivatives of this compound have been extensively studied for their antiangiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibitors of angiogenesis are a key focus in cancer therapy.

Researchers have synthesized and evaluated a series of 6-amido-2,4,5-trimethylpyridin-3-ols for their ability to inhibit angiogenesis. Current time information in Bangalore, IN. These compounds were designed as analogues of the corresponding 6-amino derivatives and have demonstrated potent antiangiogenic and antitumor activities in the chick embryo chorioallantoic membrane (CAM) assay. Current time information in Bangalore, IN. Selected 6-amido compounds exhibited several-fold higher antiangiogenic activities and up to an order of magnitude better antitumor activities compared to the positive control, SU4312. Current time information in Bangalore, IN. This research highlights the potential of 2,4,5-trimethylpyridin-3-ol derivatives as a scaffold for novel angiogenesis inhibitors.

Derivative ClassBiological ActivityKey FindingsReference
6-amido-2,4,5-trimethylpyridin-3-olsAntiangiogenic, AntitumorSeveral-fold higher antiangiogenic and up to an order of magnitude better antitumor activities than SU4312 in CAM assay. Current time information in Bangalore, IN.

Investigation of Hemorheological and Antifibrotic Properties of Derivatives

While research on the hemorheological and antifibrotic properties of this compound derivatives is limited, studies on the closely related isomer, 3-acetyl-2,4,6-trimethylpyridine (B1331374) (a derivative of collidine), have shown promising results. magritek.comresearchgate.net These studies are important to note as they suggest potential avenues of research for this compound derivatives.

New derivatives of 3-acetyl-2,4,6-trimethylpyridine were synthesized and screened for their hemorheological activity using an in vitro blood hyperviscosity model. magritek.comresearchgate.net Several of these compounds demonstrated pronounced hemorheological activity. magritek.comresearchgate.net Furthermore, one of the derivatives exhibited a significant antifibrotic effect in an experimental model of pulmonary fibrosis in rats. magritek.comresearchgate.net In this model, the compound was shown to decrease blood viscosity associated with the hyperviscosity syndrome that develops during pulmonary fibrosis. magritek.comresearchgate.net These findings on a related trimethylpyridine isomer suggest that the trimethylpyridine scaffold, in general, may be a promising starting point for the development of agents with hemorheological and antifibrotic properties. Further research is needed to determine if these properties are also present in derivatives of this compound.

Design of Derivatives for Selective Protein Inhibition (e.g., JMJD5)

The design of selective protein inhibitors is a crucial aspect of modern drug discovery. Research in this area has identified pyridine-based scaffolds as effective inhibitors of various enzymes. One such target is the Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG)-dependent oxygenase implicated in cancer, development, and circadian rhythm. nih.govnih.govacs.org

While not directly starting from this compound, research on the inhibition of JMJD5 has focused on derivatives of pyridine-2,4-dicarboxylic acid (2,4-PDCA). nih.gov This scaffold acts as a broad-spectrum inhibitor of 2OG oxygenases. nih.gov To achieve selectivity for JMJD5, researchers have synthesized a series of 5-aminoalkyl-substituted 2,4-PDCA derivatives. nih.govnih.govacs.org The introduction of an aminoalkyl group at the C5 position of the pyridine ring proved to be a successful strategy for developing potent and selective JMJD5 inhibitors. nih.govnih.govacs.org

Crystallographic studies have revealed that the C5 substituent of these derivatives orients into the substrate-binding pocket of JMJD5, contributing to their inhibitory activity. nih.govacs.org This research demonstrates the potential of modifying the 5-position of a pyridine ring to achieve selective inhibition of a protein target. Although the initial scaffold is not this compound, the findings provide valuable insights into how substitutions at the 5-position can be exploited to design selective inhibitors, a principle that could be applied to derivatives of this compound in future studies.

ScaffoldTarget ProteinKey Modification for SelectivityReference
Pyridine-2,4-dicarboxylic acid (2,4-PDCA)JMJD55-aminoalkyl substitution nih.govnih.govacs.org

Design and Synthesis of Functional Polymers and Resins Incorporating Trimethylpyridine Units

The incorporation of heterocyclic units into polymers and resins can impart unique properties to the resulting materials. While much of the research in this area has focused on the more common isomer, 2,4,6-trimethylpyridine (B116444) (collidine), the principles can be extended to the use of this compound.

Trimethylpyridine derivatives have been utilized as building blocks in the synthesis of specialty polymers and resins. atamanchemicals.com For example, 2-methyl-5-ethyl pyridine, a related alkyl-substituted pyridine, is used to introduce nitrogen-containing functional groups into polymers, enhancing properties such as adhesion and mechanical strength in composite materials. atamanchemicals.com It is also used in resin formulations to improve chemical resistance. atamanchemicals.com

More advanced applications include the synthesis of two-dimensional conjugated polymers (2D CPs). researchgate.net In one approach, an alkyl-quaternized trimethylpyridine self-assembles into an ordered monolayer at a water interface and then reacts with multifunctional aldehydes through an aldol-type polycondensation. researchgate.net This method, demonstrated with 2,4,6-trimethylpyridine, allows for the synthesis of crystalline 2D polymers under mild conditions. researchgate.net The inherent positive charges in the resulting polymer have been shown to be beneficial in applications such as osmotic power generation. researchgate.net

While specific examples of polymers and resins synthesized directly from this compound are not as prevalent in the literature as those from its 2,4,6-isomer, the existing research on related trimethylpyridines provides a strong foundation for future work in this area. The unique electronic and steric properties of the this compound unit could lead to the development of novel functional materials with tailored properties.

Q & A

Q. What are the recommended methods for synthesizing 2,4,5-Trimethylpyridine in a laboratory setting?

Synthesis of alkylated pyridines often involves alkylation or condensation reactions. For example, 3,4-dimethylpyridine is a common upstream precursor for synthesizing trimethylpyridine derivatives via regioselective methylation or cross-coupling reactions . Purification may require fractional distillation under reduced pressure, as vapor pressure data for related compounds (e.g., 2,4,6-trimethylpyridine) suggest boiling points between 160–180°C, necessitating careful temperature control to avoid decomposition .

Q. How should researchers handle and store this compound safely given its potential hazards?

While specific toxicological data for this compound are limited, analogous pyridine derivatives (e.g., 2,4,6-trimethylpyridine) require handling in fume hoods with PPE (gloves, goggles) due to acute oral toxicity and skin irritation risks . Storage should be in airtight containers away from oxidizers, with vapor pressure (~4 hPa at 20°C for 2,4,6-trimethylpyridine) indicating moderate volatility .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve methyl group positions and confirm regiochemistry. For example, 2,4,6-trimethylpyridine exhibits distinct methyl proton signals at δ 2.3–2.6 ppm .
  • IR Spectroscopy : Pyridine ring vibrations (e.g., C=N stretching at ~1600 cm1^{-1}) and methyl group deformations (~1375 cm1^{-1}) help verify structural integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., 121.18 g/mol for 2,4,6-trimethylpyridine) and detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or IR spectral data when characterizing this compound derivatives?

Contradictions may arise from solvent effects, tautomerism, or impurities. Cross-validate using multiple techniques:

  • Compare experimental IR spectra with computational predictions (e.g., DFT) for vibrational modes .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • Employ internal standards (e.g., 2,4,6-trimethylpyridine) in quantitative analyses to normalize peak areas .

Q. What strategies are employed to optimize the selectivity of this compound in catalytic applications, such as methanol conversion?

Pyridine derivatives are used to probe catalyst acidity via IR spectroscopy. For example, 2,4,6-trimethylpyridine selectively adsorbs to Brønsted acid sites, with absorption bands at ~1540 cm1^{-1} indicating protonation . To enhance selectivity:

  • Tweak methyl group positions to modulate steric and electronic effects on active sites.
  • Conduct temperature-programmed desorption (TPD) to assess binding strengths .

Q. In ecological toxicity assessments, how can the bioaccumulative potential of this compound be evaluated given limited data?

Use read-across methods or quantitative structure-activity relationship (QSAR) models based on structurally similar compounds (e.g., 2,4,6-trimethylpyridine). Key parameters:

  • LogP : A higher LogP (e.g., 3.38 for 4,4',5,5'-tetramethyl-2,2'-bipyridyl) suggests greater lipophilicity and bioaccumulation risk .
  • Persistence : Assess hydrolytic stability via accelerated degradation studies under varying pH .

Q. Methodological Notes

  • Synthetic Design : Prioritize regioselective alkylation to avoid isomer byproducts .
  • Safety Protocols : Refer to GHS classifications for pyridine analogs (acute toxicity, skin irritation) until compound-specific data are available .
  • Data Gaps : Ecological toxicity and degradability data for this compound remain sparse; collaborative studies are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.